Mogroside cento
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mogrosides, including mogroside cento, involves several methods. One common method is the flash extraction technique, which is widely used in herb extraction. This method turns plant tissue into fine particles quickly, improving the efficiency of extraction . Another method involves heat reflux extraction with ethanol, which is commonly applied for large-scale industrial production despite being time-consuming and labor-intensive .
Industrial Production Methods
For industrial production, the flash extraction method is optimized using Taguchi’s experimental design to achieve high yield and good quality mogrosides. The total yield of mogrosides can reach up to 8.6% under optimal conditions, and the purity can be greater than 92% after purification by chromatography .
Chemical Reactions Analysis
Types of Reactions
Mogroside cento undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different mogroside derivatives with varying degrees of sweetness and biological activities. For example, the transglycosylation reaction of mogroside II E by cyclodextrin glucanotransferase produces new saponins with α-glucose groups .
Scientific Research Applications
Mogroside cento has numerous scientific research applications across various fields:
Chemistry: Used as a natural sweetener and flavor enhancer in food and beverages.
Biology: Exhibits antioxidation, anti-inflammatory, and blood glucose modulation effects.
Medicine: Potential therapeutic agent for conditions like ulcerative colitis and Parkinson’s disease due to its anti-inflammatory and neuroprotective properties
Industry: Used in the production of low-calorie sweeteners and functional foods.
Mechanism of Action
Mogroside cento exerts its effects through various molecular targets and pathways. For instance, it reduces endoplasmic reticulum stress and mitigates ulcerative colitis by inhibiting the activation of the endoplasmic reticulum stress-apoptosis pathway . In Parkinson’s disease models, it attenuates mitochondrial dysfunction and oxidative stress by upregulating Sirtuin3, which in turn regulates the activity of superoxide dismutase 2 .
Comparison with Similar Compounds
Mogroside cento is compared with other similar compounds, such as mogroside V, mogroside II E, and siamenoside I. These compounds share similar structures but differ in their sweetness intensity and biological activities . For example, mogroside V is the major component of ripe Siraitia grosvenorii fruit and is over 300 times sweeter than sucrose . Siamenoside I, another derivative, is produced through selective hydrolysis of glucose residues and exhibits unique bioactive properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C60H102O29 |
---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29+,30?,31-,32+,33-,34+,35?,36-,37-,38+,39-,40-,41+,42+,43-,44+,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,58+,59-,60+/m1/s1 |
InChI Key |
GHBNZZJYBXQAHG-WQQTUWBJSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H](C(O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
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